molecular formula C11H13ClFNO B1445740 (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride CAS No. 1864052-67-4

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B1445740
CAS No.: 1864052-67-4
M. Wt: 229.68 g/mol
InChI Key: XQPWWHIBLBXYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that features a fluorophenyl group attached to a pyrrolidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(pyrrolidin-2-yl)methanone hydrochloride
  • (2-Fluorophenyl)(pyrrolidin-4-yl)methanone hydrochloride
  • (2-Fluorophenyl)(piperidin-3-yl)methanone hydrochloride

Uniqueness

(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is unique due to the specific positioning of the fluorophenyl and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

(2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWWHIBLBXYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 4
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 5
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.